molecular formula C12H22N2O2 B1479351 (3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2097998-04-2

(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1479351
CAS No.: 2097998-04-2
M. Wt: 226.32 g/mol
InChI Key: LPBNAROIINMOAK-UHFFFAOYSA-N
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Description

“(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a compound that contains a piperidine ring and a pyrrolidine ring . Piperidine and pyrrolidine are both five-membered rings, with piperidine containing a nitrogen atom and pyrrolidine containing two nitrogen atoms . The compound also contains a ketone functional group, which is a carbonyl group (C=O) bonded to two other carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyrrolidine rings, as well as the ketone functional group . The presence of these functional groups would likely confer certain chemical properties to the compound, such as reactivity, polarity, and potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the ketone functional group could increase its polarity, potentially affecting properties such as solubility and boiling point .

Scientific Research Applications

Crystal Structure Analysis

  • Adducts Involving Piperidine Rings : A study by Revathi et al. (2015) analyzed the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component. This research provided insights into the spatial arrangement and intermolecular interactions of such compounds (Revathi et al., 2015).

  • Nonlinear Optical Piperidine Derivatives : Another study focused on the crystal growth and characterization of a nonlinear optical piperidine derivative: (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone. This research contributes to understanding the material's potential for device applications due to its optical properties (Revathi et al., 2018).

Synthesis and Characterization

  • Efficient Synthesis Methods : Zhang et al. (2020) reported a simple and efficient method for synthesizing a compound containing both piperidine and pyridine rings, starting from D-pyroglutaminol. This study highlights advancements in the synthesis process of such complex molecules (Zhang et al., 2020).

  • New Synthesis Techniques for Piperidine Derivatives : Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a diamine of major importance in medicinal chemistry. This method offers an alternative to previously complex synthesis processes (Smaliy et al., 2011).

Biological Screening and Activity

  • Antimicrobial and Antifungal Activity : Research on certain pyridine derivatives synthesized from benzothiazoles showed variable and modest antimicrobial activity against different bacterial and fungal strains. This points to the potential application of these compounds in antibacterial and antifungal areas (Patel et al., 2011).

  • Organotin(IV) Complexes with Biological Potential : Singh et al. (2016) studied organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives, revealing better antibacterial activities and potential as drugs (Singh et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity . Without more information, it’s difficult to speculate on what this might be .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications . This could include exploring its reactivity, investigating its potential biological activity, and optimizing its synthesis .

Properties

IUPAC Name

(3-ethyl-4-hydroxypiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-9-8-14(6-4-11(9)15)12(16)10-3-5-13-7-10/h9-11,13,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBNAROIINMOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone
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Reactant of Route 6
(3-Ethyl-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone

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